2-(2-chlorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-24-19-17(12(10-16(26)22-19)14-7-4-8-27-14)18(23-24)21-15(25)9-11-5-2-3-6-13(11)20/h2-8,12H,9-10H2,1H3,(H,22,26)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUSDWYRKIBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a novel pyrazolo-pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 357.82 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- MIC Values : Compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, indicating strong antimicrobial potential .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various assays:
- HRBC Membrane Stabilization : The stabilization percentage ranged from 86.70% to 99.25% in different tests, showcasing its effectiveness in inhibiting inflammation .
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of new compounds:
- In Vitro Cytotoxicity : The compound showed varying degrees of cytotoxicity across different cancer cell lines. For instance, a related compound exhibited an IC50 value of approximately 163.3 µM against specific cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of pyrazole derivatives similar to the target compound. The results indicated that these derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. Notably, one derivative demonstrated an IC50 comparable to established antibiotics like ciprofloxacin .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, the compound exhibited significant reduction in paw edema compared to control groups. This suggests a potent anti-inflammatory effect that may be attributed to its ability to stabilize cell membranes .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the compound's efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound has been evaluated for its ability to inhibit both asexual and sexual stages of the parasite's lifecycle.
Key Findings:
- Structure-Activity Relationship (SAR): Research indicates that modifications to the compound's structure can enhance its antimalarial activity. For instance, substituents on the pyrazolo[3,4-b]pyridine core have been shown to influence efficacy against various strains of P. falciparum .
- Biological Assays: In vitro assays demonstrated that the compound significantly inhibits the growth of P. falciparum at low micromolar concentrations. The mechanism of action appears to involve disruption of the parasite's metabolic processes .
Anticancer Properties
The potential anticancer effects of this compound have also been investigated, particularly in relation to various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer).
Research Insights:
- Cell Proliferation Inhibition: Studies indicate that the compound can effectively inhibit cell proliferation in K562 cells, suggesting a possible role as a therapeutic agent in leukemia treatment .
- Induction of Apoptosis: Further investigations revealed that treatment with this compound leads to apoptosis in cancer cells, which is critical for effective cancer therapy .
Molecular Docking Studies:
- Molecular docking studies suggest that the compound interacts with specific targets within the cancer cells and malaria parasites. These interactions may involve binding to enzymes critical for cellular metabolism and proliferation .
Synthesis and Functionalization
The synthesis of 2-(2-chlorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide has been achieved through several synthetic routes that emphasize efficiency and yield.
Synthetic Pathways:
- Various synthetic methodologies have been explored, including multi-step reactions involving furan derivatives and pyrazolo[3,4-b]pyridine frameworks .
Potential Research Avenues:
- Clinical Trials: Initiating clinical trials to evaluate safety and effectiveness in humans.
- Analog Development: Synthesizing analogs of this compound to explore structure-function relationships further.
Preparation Methods
Construction of the Tetrahydro-Pyridinone Ring
The tetrahydro-pyridinone moiety is synthesized via a modified Knorr pyridine synthesis or Hantzsch dihydropyridine synthesis , followed by partial hydrogenation.
Procedure :
- Step 1 : Condensation of ethyl acetoacetate with ammonium acetate and a β-ketoester under acidic conditions yields a dihydropyridine derivative.
- Step 2 : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyridine ring to a tetrahydropyridinone.
Key Reaction Conditions :
| Reactants | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ethyl acetoacetate, NH₄OAc | AcOH, reflux, 6 h | 78 |
| Dihydropyridine | H₂ (1 atm), 10% Pd/C, EtOH | 85 |
Formation of the Pyrazole Ring
The pyrazole ring is constructed via a Japp–Klingemann reaction , leveraging hydrazone intermediates.
Procedure :
- Step 1 : Reaction of tetrahydropyridin-6-one with arenediazonium tosylate forms a hydrazone.
- Step 2 : Cyclization under basic conditions (e.g., DABCO in DMF) yields the pyrazolo[3,4-b]pyridine core.
Optimization Insight :
- Use of DABCO instead of NaOH minimizes ester hydrolysis side reactions.
- One-pot azo-coupling and cyclization improve efficiency (yield: 72%).
N-Methylation at Position 1
Alkylation with Methyl Iodide
The methyl group is introduced via nucleophilic substitution.
Procedure :
- Step 1 : Deprotonation of the pyrazole NH with NaH in THF.
- Step 2 : Reaction with methyl iodide (2.0 equiv) at 0°C to room temperature.
Yield : 89% (isolated as a white solid).
Acetamide Side Chain Installation
Amide Coupling with 2-(2-Chlorophenyl)Acetyl Chloride
The acetamide group is introduced via a Schotten–Baumann reaction .
Procedure :
- Step 1 : Activation of 2-(2-chlorophenyl)acetic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- Step 2 : Reaction with the pyrazolo-pyridine amine in the presence of Et₃N.
Reaction Conditions :
| Component | Quantity |
|---|---|
| 2-(2-Chlorophenyl)acetic acid | 1.5 equiv |
| SOCl₂ | 3.0 equiv |
| Amine intermediate | 1.0 equiv |
| Et₃N | 2.0 equiv |
| Solvent | CH₂Cl₂ |
Yield : 76% after recrystallization (EtOH/H₂O).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 7.25 (d, J = 3.2 Hz, 1H, furan), 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan), 4.10 (s, 2H, CH₂CO), 3.70 (s, 3H, N-CH₃), 2.90–2.60 (m, 4H, pyridinone CH₂).
- HRMS (ESI) : m/z calcd for C₁₉H₁₇ClN₄O₃ [M+H]⁺: 385.0965; found: 385.0968.
Purity Assessment
- HPLC : >95% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazole Formation : Competing cyclization pathways may yield isomeric byproducts. Use of directing groups (e.g., nitro) improves selectivity.
- Furan Stability : Acidic conditions risk furan ring opening. Neutral pH and low temperatures are critical during coupling steps.
- Scalability : Catalytic hydrogenation steps require high-pressure equipment, limiting large-scale production.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. A plausible route includes:
-
Step 1 : Formation of the pyrazolo-pyridinone core via cyclocondensation of substituted hydrazines with β-ketoesters or ketones .
-
Step 2 : Functionalization at the 3-position using α-chloroacetamide derivatives (e.g., 2-(2-chlorophenyl)acetyl chloride) under nucleophilic substitution conditions .
-
Step 3 : Introduction of the furan-2-yl group via Suzuki coupling or nucleophilic aromatic substitution .
-
Optimization : Use statistical design of experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, a central composite design can reduce experimental runs while maximizing yield .
Key Parameters for Optimization Example Conditions Reference Reaction Temperature 80–100°C for cyclocondensation Solvent System DMF or THF for amide coupling Catalyst Pd(PPh₃)₄ for cross-coupling
Q. Which analytical techniques are critical for structural characterization?
- Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazolo-pyridine core and acetamide linkage .
- X-ray Crystallography : To resolve ambiguities in stereochemistry or tautomeric forms (e.g., keto-enol equilibria) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities .
- Note : Cross-validate data with computational tools (e.g., density functional theory for NMR chemical shift prediction) .
Advanced Research Questions
Q. How can computational methods enhance the design of synthetic pathways for this compound?
- Answer :
-
Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict feasible reaction pathways for heterocyclic ring formation .
-
Machine Learning : Train models on existing reaction databases to predict optimal solvents, catalysts, or temperatures for steps like furan substitution .
-
Example : ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error approaches .
Computational Tool Application Reference Gaussian 16 Transition state modeling COMSOL Multiphysics Reaction kinetics simulation
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Answer :
- Scenario : Discrepancies between NMR (solution state) and X-ray (solid state) data may arise due to dynamic effects (e.g., tautomerism).
- Methodology :
Perform variable-temperature NMR to detect equilibrium shifts.
Use dynamic NMR (DNMR) to quantify exchange rates between tautomers .
Validate with solid-state IR spectroscopy to compare functional groups .
- Case Study : For similar pyrazolo-pyridines, X-ray resolved keto-form dominance, while NMR showed equilibrium in solution .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .
- Crystallization Screening : Test solvent pairs (e.g., ethyl acetate/hexane) under controlled cooling rates to optimize crystal purity .
- Simulated Moving Bed (SMB) Chromatography : For large-scale purification, SMB improves throughput and reduces solvent waste .
Data Contradiction Analysis Framework
| Conflict Type | Resolution Strategy | Example |
|---|---|---|
| NMR vs. Mass Spec | Re-run HRMS with ESI+/ESI− to confirm adducts | |
| Computational vs. Experimental Yield | Adjust solvent parameters in DFT calculations (e.g., COSMO-RS model) |
Key Resources for Methodological Guidance
- Statistical DoE : Use JMP or Minitab software for factorial design .
- Reaction Path Search : ICReDD’s quantum chemistry-guided workflows .
- Structural Validation : Cambridge Structural Database (CSD) for crystallographic comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
